N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea is a synthetic organic compound known for its unique chemical structure and significant applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group, which is known for its ability to form strong hydrogen bonds, making it a valuable component in the development of catalysts and other functional materials.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, particularly in hydrogen-bonding catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrogen bonding interactions play a crucial role.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that thiourea derivatives often interact with enzymes and receptors via hydrogen bonding .
Mode of Action
The compound, being a thiourea derivative, is likely to interact with its targets through hydrogen bonding . The presence of the 3,5-bis(trifluoromethyl)phenyl motif is known to enhance the hydrogen bonding ability of the molecule .
Biochemical Pathways
Thiourea derivatives are generally known to participate in various organic transformations .
Result of Action
It is known that thiourea derivatives can have various effects depending on their specific structure and the targets they interact with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Safety and Hazards
Future Directions
Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . This compound, developed by Schreiner’s group, has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts . The aim is to further expand the applications of (thio)urea-based catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with (1S,2S)-2-(1-piperidinyl)cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
- N,N’-Bis(3,5-dimethylphenyl)thiourea
- N,N’-Bis(3,5-dichlorophenyl)thiourea
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea is unique due to the presence of both the trifluoromethyl groups and the piperidinyl-cyclohexyl moiety. These structural features enhance its hydrogen bonding capabilities and provide steric hindrance, which can improve the selectivity and efficiency of catalytic processes compared to other thiourea derivatives.
This compound’s distinct structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-piperidin-1-ylcyclohexyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNIOHVSKNMMJH-IRXDYDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCCC[C@@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F6N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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